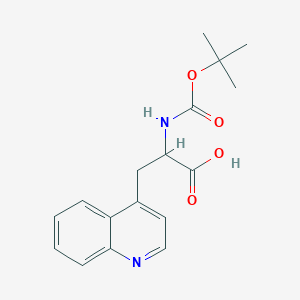
2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid (TBAQP) is an organic compound with a molecular weight of 264.33 g/mol. It is a white, crystalline solid with a melting point of 63-64°C. TBAQP is a versatile compound that has a wide range of applications in the fields of synthetic organic chemistry and biochemistry. In particular, TBAQP has been used in the synthesis of various compounds, including pharmaceuticals, and in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- Enantioselective synthesis methods have been developed using tert-butoxycarbonyl amino derivatives. For example, the synthesis of neuroexcitant analogues like ATPA, involving tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate, demonstrates the utility of these compounds in synthesizing complex molecules (Pajouhesh et al., 2000).
Synthesis of Bioactive Compounds
- Tert-butoxycarbonyl derivatives are key intermediates in synthesizing biologically active compounds. For instance, synthesis of thiopropanoate, a critical intermediate for natural products like Biotin, highlights its role in biosynthetic pathways (Qin et al., 2014).
Antimicrobial Activity
- Compounds synthesized from tert-butoxycarbonyl amino derivatives have shown significant antimicrobial activities. A study synthesized new compounds from tert-butoxycarbonyl amino propanoic acid and evaluated their antimicrobial efficacy, showing strong activity against various microorganisms (Pund et al., 2020).
Quinoline-4-one Derivatives
- Research into the synthesis of quinoline-4-one derivatives, including the use of tert-butoxycarbonyl amino propanoic acids, has been conducted to explore their potential in medicinal chemistry, especially in creating antimicrobial drugs (Ruschak et al., 2016).
Collagen Cross-Links Synthesis
- Tert-butoxycarbonyl amino propanoic acid derivatives are used in the synthesis of key intermediates for collagen cross-links, which are vital for various biological and medical applications (Adamczyk et al., 1999).
Hydrogen Bonding and Polymorphism
- Studies on amino alcohols reacting with quinaldinic acid, which involves quinoline derivatives, have contributed to understanding hydrogen bonding and polymorphism in chemical compounds (Podjed et al., 2022).
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-8-9-18-13-7-5-4-6-12(11)13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIMRQWQFOYRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol](/img/structure/B1365577.png)
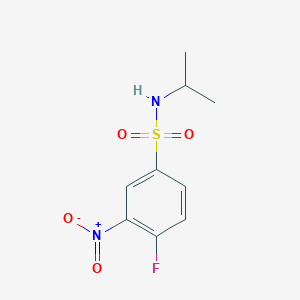
![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-YL]phenol](/img/structure/B1365585.png)
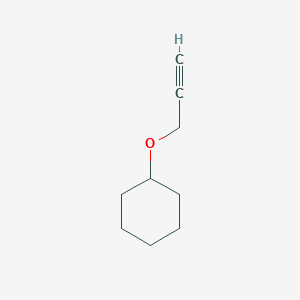

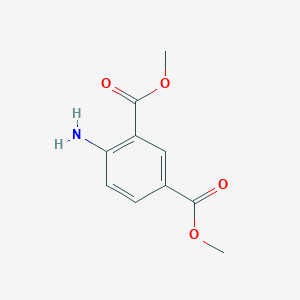


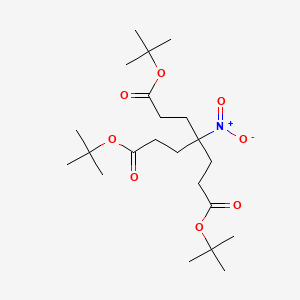
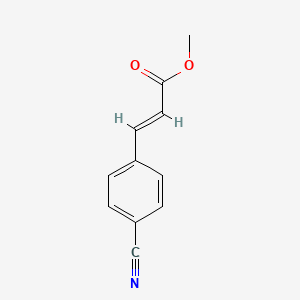
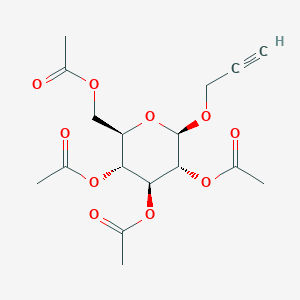
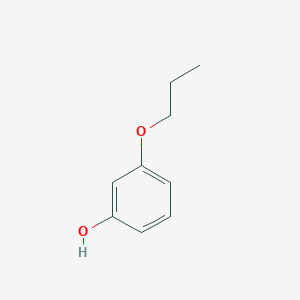
![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)